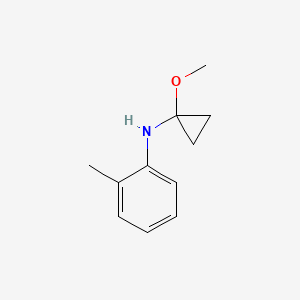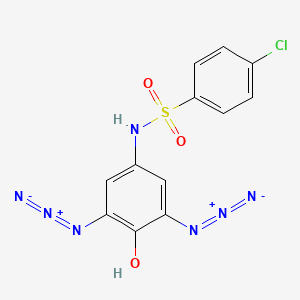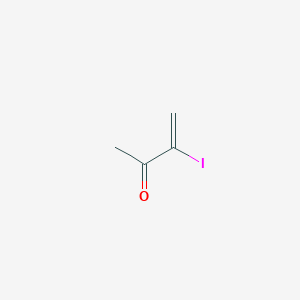
3-Iodobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodobut-3-en-2-one is an organic compound characterized by the presence of an iodine atom attached to a butenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Iodobut-3-en-2-one can be synthesized through the iodination of butenone derivatives. One common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For example, the iodohydroxylation of alkylidenecyclopropanes with an I₂/H₂O system can yield 3-iodobut-3-en-1-ol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable and regioselective synthesis protocols. These methods often employ palladium-catalyzed cross-coupling reactions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of iodinated alcohols.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of iodinated alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives
Aplicaciones Científicas De Investigación
3-Iodobut-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-iodobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The iodine atom acts as a leaving group, facilitating substitution reactions. Additionally, the enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
4-Iodobut-3-en-2-one: Similar structure but with the iodine atom at a different position.
3-Iodobut-3-en-1-ol: An alcohol derivative of 3-iodobut-3-en-2-one.
Iodocyclopropylmethanol: Another iodinated compound with different reactivity.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for a wide range of chemical transformations. Its enone structure and the presence of the iodine atom make it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
648425-14-3 |
|---|---|
Fórmula molecular |
C4H5IO |
Peso molecular |
195.99 g/mol |
Nombre IUPAC |
3-iodobut-3-en-2-one |
InChI |
InChI=1S/C4H5IO/c1-3(5)4(2)6/h1H2,2H3 |
Clave InChI |
HOJCYEUWKFDQLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


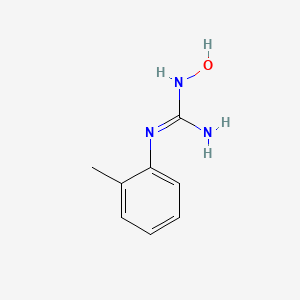
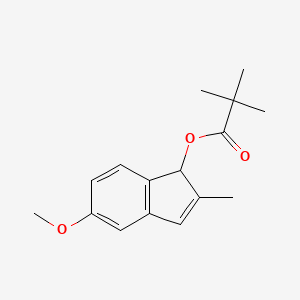
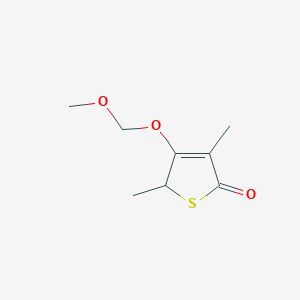
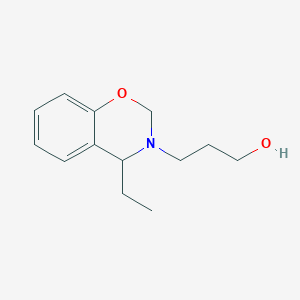
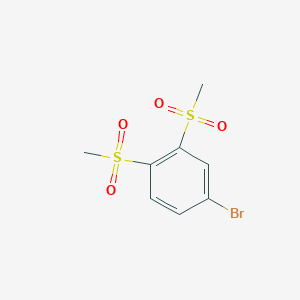
![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)

![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
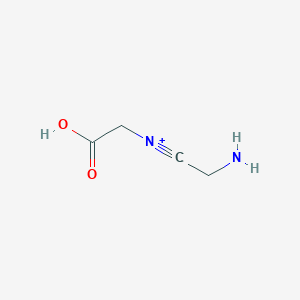
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)

